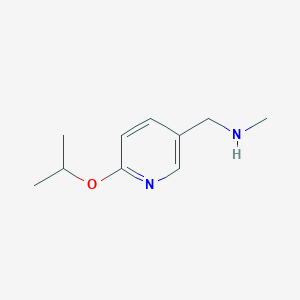
Methyl 2-ethoxy-6-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethoxy-6-methylbenzoate: is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, characterized by the presence of an ethoxy group and a methyl group on the benzene ring. This compound is used primarily in research and development, particularly in the fields of organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethoxy-6-methylbenzoate typically involves the esterification of 2-ethoxy-6-methylbenzoic acid with methanol in the presence of an acidic catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-ethoxy-6-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-ethoxy-6-methylbenzoic acid.
Reduction: 2-ethoxy-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-ethoxy-6-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of Methyl 2-ethoxy-6-methylbenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling pathways .
Comparison with Similar Compounds
- Methyl 2-methoxy-6-methylbenzoate
- Methyl 2-ethoxybenzoate
- Methyl 2-methylbenzoate
Comparison: Methyl 2-ethoxy-6-methylbenzoate is unique due to the presence of both an ethoxy group and a methyl group on the benzene ring. This structural feature imparts distinct chemical and physical properties, making it more versatile in certain synthetic applications compared to its analogs .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-ethoxy-6-methylbenzoate |
InChI |
InChI=1S/C11H14O3/c1-4-14-9-7-5-6-8(2)10(9)11(12)13-3/h5-7H,4H2,1-3H3 |
InChI Key |
OBRYYRXKXANKBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B11924495.png)

![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)

